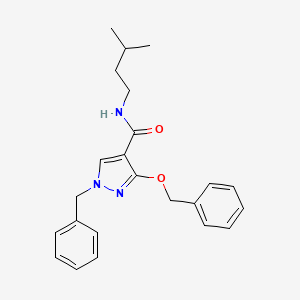

1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(3-methylbutyl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-18(2)13-14-24-22(27)21-16-26(15-19-9-5-3-6-10-19)25-23(21)28-17-20-11-7-4-8-12-20/h3-12,16,18H,13-15,17H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUQKUCWJQTBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Benzylation: The pyrazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Benzyloxylation: The benzyloxy group is introduced by reacting the benzylated pyrazole with benzyl alcohol in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or isopentyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on structural formula.

Key Observations:

- Substituent Impact on Bioactivity : The benzyloxy group in the target compound may mimic the electron-donating effects of methoxy or nitro groups in analogues like 4c and 4b . These groups enhance antioxidant and anti-inflammatory activities by stabilizing radical intermediates or modulating enzyme interactions.

- Carboxamide vs. Aldehyde : Replacing the aldehyde group (as in 4a–4d) with a carboxamide (target compound) likely improves metabolic stability and reduces reactivity, favoring prolonged biological activity .

Biological Activity

1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases involved in cellular signaling pathways. These pathways are crucial for cell proliferation, differentiation, and survival, making them significant targets in cancer therapy.

Key Pathways

- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway plays a vital role in tumorigenesis. Inhibitors targeting this pathway can prevent the activation that leads to cancer progression .

- Protein Kinase C (PKC) : This enzyme is involved in various cellular processes, including growth and differentiation. Compounds that inhibit PKC can potentially be used to treat diseases such as diabetes and cancer .

Biological Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant biological activities:

-

Anticancer Activity :

- In vitro Studies : Various studies have shown that pyrazole derivatives can inhibit cancer cell lines effectively. For instance, one study reported an IC50 value of 91 nM for MEK1 inhibition by structurally similar compounds .

- Case Study : A derivative with a similar structure demonstrated significant growth inhibition in A549 lung cancer cells with a GI50 value of 0.26 μM .

- Kinase Inhibition :

Data Table: Biological Activity Overview

| Activity Type | Measurement Method | Value | Reference |

|---|---|---|---|

| MEK1 Inhibition | IC50 | 91 nM | |

| A549 Cell Growth | GI50 | 0.26 μM | |

| PKC Inhibition | Assay | Significant |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly influence the biological activity of pyrazole derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.